molecular formula C21H14F2N2OS B2981013 N-(3-fluorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1357752-37-4

N-(3-fluorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2981013
CAS No.: 1357752-37-4
M. Wt: 380.41
InChI Key: IPTILXKVNDACTQ-UHFFFAOYSA-N
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Description

Compound ID: F423-0380
Molecular Formula: C₂₁H₁₄F₂N₂OS
Molecular Weight: 380.41 g/mol
Structural Features:

  • A thiophene-2-carboxamide core substituted with:
    • A 3-fluorophenyl group at the amide nitrogen.
    • A 4-fluorophenyl group at the 4-position of the thiophene ring.
    • A 1H-pyrrol-1-yl moiety at the 3-position of the thiophene ring.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N2OS/c22-15-8-6-14(7-9-15)18-13-27-20(19(18)25-10-1-2-11-25)21(26)24-17-5-3-4-16(23)12-17/h1-13H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTILXKVNDACTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H13F2N3O2S, with a molecular weight of 344.4 g/mol. The structure features a thiophene ring, which is known for its role in enhancing biological activity through interactions with various biological targets.

Research indicates that compounds containing thiophene moieties often exhibit their effects through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for the development of anticancer agents.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including Hep3B and A549. For example, it achieved an IC50 value of 5.46 µM against Hep3B cells, indicating potent growth inhibitory effects .
  • Mechanistic Insights : The compound's interaction with tubulin was characterized by molecular docking studies, revealing that it competes with colchicine for binding sites on tubulin, thereby disrupting microtubule dynamics essential for mitosis .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent:

  • Inhibition of Pro-inflammatory Cytokines : Studies revealed that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests its potential utility in treating inflammatory diseases.

Data Summary

Activity Cell Line/Model IC50 (µM) Reference
AnticancerHep3B5.46
AnticancerA54912.58
Anti-inflammatoryMacrophage modelNot specified

Case Studies

  • Study on Anticancer Efficacy : A recent study explored the efficacy of this compound in a xenograft model of human liver cancer. The compound significantly reduced tumor volume compared to controls, supporting its potential as a therapeutic agent .
  • Inflammation Model : In another study using a mouse model of acute inflammation, treatment with the compound resulted in reduced swelling and lower levels of inflammatory markers compared to untreated mice, indicating its potential for therapeutic use in inflammatory conditions .

Comparison with Similar Compounds

Key Physicochemical Properties :

  • logP : 5.7168 (indicating high lipophilicity) .
  • Polar Surface Area (PSA) : 27.46 Ų (moderate polarity) .
  • Hydrogen Bonding: 2 acceptors, 1 donor .

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The following table summarizes critical differences between F423-0380 and related thiophene carboxamides:

Compound ID / Name Substituents (Thiophene Positions) Molecular Formula Molecular Weight (g/mol) logP Key Features Reference
F423-0380 3-(1H-pyrrol-1-yl), 4-(4-FPh), N-(3-FPh) C₂₁H₁₄F₂N₂OS 380.41 5.7168 Dual fluorine substitution
N-(3,4-Dimethoxyphenyl)-4-(3-FPh)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide 3-(1H-pyrrol-1-yl), 4-(3-FPh), N-(3,4-OMePh) C₂₃H₁₉FN₂O₃S 422.47 N/A Methoxy groups enhance polarity
F423-0355 3-(1H-pyrrol-1-yl), 4-(4-FPh), N-(2,4-OMePh) C₂₃H₁₉FN₂O₃S 422.48 N/A Methoxy groups at 2,4-phenyl positions
F423-0461 3-(1H-pyrrol-1-yl), 4-(4-ClPh), N-(3-EtPh) C₂₃H₁₉ClN₂OS 406.93 N/A Chlorine substitution increases weight
4-(4-MePh)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide 3-(1H-pyrrol-1-yl), 4-(4-MePh), N-propyl C₂₀H₂₁N₂OS 345.46 N/A Alkyl substituents reduce electronegativity

Notes:

  • F423-0380 vs. Dimethoxyphenyl analog : The replacement of 3-fluorophenyl with 3,4-dimethoxyphenyl increases molecular weight (422.47 vs. 380.41) and likely enhances solubility due to methoxy groups’ polarity. However, this may reduce membrane permeability compared to fluorine’s lipophilic effects.
  • F423-0461 : Chlorine substitution at the 4-phenyl position increases molecular weight (406.93 vs. 380.41) and may alter binding kinetics due to chlorine’s larger atomic size and different electronegativity.

Pharmacological Implications

  • Fluorine Effects: The dual fluorine substitution in F423-0380 may enhance binding to hydrophobic pockets in biological targets (e.g., kinases or GPCRs) while improving metabolic stability compared to non-halogenated analogs .
  • Methoxy vs. Fluoro : Methoxy groups (as in and compounds) could improve water solubility but reduce blood-brain barrier penetration due to increased polarity .
  • Chlorine Substitution : The chloro analog (F423-0461) might exhibit stronger van der Waals interactions but could pose toxicity risks, a common drawback of chlorinated aromatics .

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